molecular formula C22H24N6O2 B5576160 6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No.: B5576160
M. Wt: 404.5 g/mol
InChI Key: CKBLNVXFFSLRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, also known as MP-10, is a chemical compound that has been studied for its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolism and Disposition in Humans : A study investigated the metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, showing it is well absorbed and extensively metabolized in humans. The drug's excretion occurs through both bile and urine, indicating a high metabolic rate (L. Christopher et al., 2010).

Therapeutic Potential and Effects

  • 5-HT1A Receptor Occupancy : Research on a novel full antagonist for the 5-HT1A receptor demonstrated a dose-dependent occupancy in healthy volunteers, indicating potential applications in treating anxiety and mood disorders (E. Rabiner et al., 2002).

  • Cardiotonic Agent AR-L 115 BS : Studies on AR-L 115 BS revealed its efficacy as a cardiotonic agent for treating chronic heart failure, showing positive hemodynamic effects after both intravenous and oral administration (J. Thormann et al., 1981).

Imaging Applications

  • Voxel-Based Analysis in Epilepsy : The utility of 18F-MPPF PET in localizing the epileptogenic zone in temporal lobe epilepsies was enhanced through a voxel-based analysis method, offering a more sensitive and specific technique for presurgical assessment (A. Didelot et al., 2010).

  • Sigma Receptor Scintigraphy in Breast Cancer : A study explored the use of P-(123)I-MBA for visualizing primary breast tumors, highlighting its potential based on preferential binding to sigma receptors overexpressed on cancer cells (V. Caveliers et al., 2002).

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-16-6-7-19(23-15-16)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)22(29)17-4-3-5-18(14-17)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBLNVXFFSLRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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